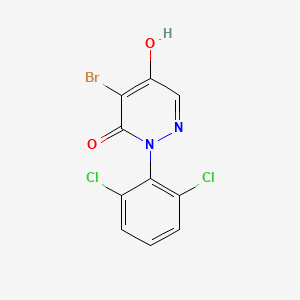

4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2h)-one

Description

Properties

CAS No. |

565157-22-4 |

|---|---|

Molecular Formula |

C10H5BrCl2N2O2 |

Molecular Weight |

335.97 g/mol |

IUPAC Name |

4-bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3-one |

InChI |

InChI=1S/C10H5BrCl2N2O2/c11-8-7(16)4-14-15(10(8)17)9-5(12)2-1-3-6(9)13/h1-4,16H |

InChI Key |

HHLXUZVJDKUCMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C(=O)C(=C(C=N2)O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Characterization Techniques

NMR Spectroscopy:

Proton and carbon NMR confirm the substitution pattern on the pyridazinone ring and the aromatic phenyl group. Hydroxyl protons typically appear as broad singlets in the 12-13 ppm range in DMSO-d6.Mass Spectrometry:

Molecular ion peaks consistent with the molecular weight of 335.97 g/mol confirm the presence of bromine and dichlorophenyl substituents.Melting Point:

The compound typically exhibits a high melting point indicative of its crystalline nature, consistent with halogenated heterocycles.

Stability and Purity

The compound is stable under ambient conditions but should be stored in a dry, cool environment to prevent hydrolysis or decomposition.

Purity is generally confirmed by HPLC or TLC, with chromatographic methods optimized to separate closely related impurities.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Bromination + Hydroxylation | Hydrazine, β-dicarbonyl, NBS, BBr3 | Reflux, 0°C to RT, 12-24 h | Straightforward, good yields, well-established | Multi-step, requires careful control of bromination |

| Direct Bromination of Pyridazinone | Bromine or NBS | Mild conditions, solvent dependent | Fewer steps, direct approach | Risk of overbromination, regioselectivity issues |

| Cross-Coupling for Phenyl Introduction | Pd catalyst, boronic acids | Mild, catalytic | Flexible substitution pattern | Requires expensive catalysts, sensitive to moisture |

| Protected Intermediate Strategy | Methoxy protection, BBr3 deprotection | Controlled conditions | Improved selectivity | Additional steps, reagent cost |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the bromine or chlorine atoms.

Substitution: Halogen atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Research indicates that 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one exhibits significant biological activity, particularly as an enzyme inhibitor. Its potential applications include:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains.

- Anticancer Properties : Preliminary data suggest it may affect cell proliferation in cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : Interaction studies reveal its ability to bind to specific enzymes involved in metabolic pathways.

Data Tables

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at varying concentrations.

-

Anticancer Evaluation :

- In vitro assays were conducted on human breast cancer cell lines (MCF7). The compound demonstrated dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

-

Enzyme Interaction Studies :

- Binding affinity tests showed that the compound interacts with specific enzymes linked to cancer metabolism, indicating a mechanism for its anticancer effects.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one with structurally related pyridazinone and pyrazolone derivatives, focusing on substituent effects, molecular properties, and toxicity profiles.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity: The 2,6-dichlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to analogs with monosubstituted aryl groups (e.g., 4-chlorophenyl in Example 5.23 ). The hydroxyl group at C5 could improve solubility but reduce metabolic stability compared to halogenated or alkoxy-substituted derivatives like the iodo-pyridinylmethoxy analog . Bromine at C4 is a common feature in several analogs, suggesting its role in electronic modulation or steric effects.

Toxicity Profiles: Halogenated pyridazinones, such as the 3,4-dichlorophenyl derivative (MW 552.99), exhibit significant toxicity via ingestion and subcutaneous routes, likely due to bioaccumulation of halogens and reactive metabolites . The target compound’s toxicity remains uncharacterized but may follow similar trends.

Synthetic Utility: The target compound’s hydroxyl group offers a site for further functionalization (e.g., etherification or esterification), a strategy employed in analogs like the iodo-pyridinylmethoxy derivative . In contrast, fully halogenated analogs (e.g., 5-bromo-4-chloro-2-phenylpyridazinone) are often intermediates in synthesizing more complex molecules .

Notes

- Safety Considerations: Halogenated pyridazinones may emit toxic fumes (e.g., Cl⁻, Br⁻) upon decomposition, necessitating careful handling .

- Synthetic Challenges: Introducing hydroxyl groups without unwanted side reactions requires optimized conditions, as seen in related pyridazinone syntheses .

Biological Activity

4-Bromo-2-(2,6-dichlorophenyl)-5-hydroxypyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHBrClNO

- Molecular Weight : 335.97 g/mol

- LogP : 3.007 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 55.12 Ų

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific enzymes and interactions with various biological targets. The halogen substituents on the compound enhance its potency and selectivity in biological assays, making it a candidate for further investigation in therapeutic contexts .

Enzyme Inhibition

The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation. For instance, studies have demonstrated its effectiveness as an inhibitor of D-amino acid oxidase (DAAO), which plays a role in neurotransmitter metabolism .

Antimicrobial Activity

In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Potential

Recent investigations have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the dichlorophenyl group is believed to contribute to its ability to interact with cellular signaling pathways involved in cell survival and proliferation .

Study 1: DAAO Inhibition

A study published in Medicinal Chemistry explored the inhibitory effects of various pyridazinone derivatives, including this compound on DAAO. The results indicated that this compound displayed a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for disorders linked to DAAO activity .

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than many standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-Bromo-3-(trifluoromethyl)phenyl-pyridazinone | CHBrFNO | DAAO inhibition |

| 6-Chloro-1,2-dihydropyridazine | CHClN | Moderate antimicrobial |

| 4-Bromo-1,2-dihydropyridazine | CHBrN | Weak anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.